Benzimidazole-2-boronic acid

Vue d'ensemble

Description

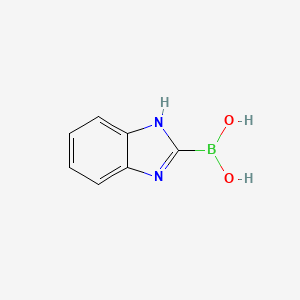

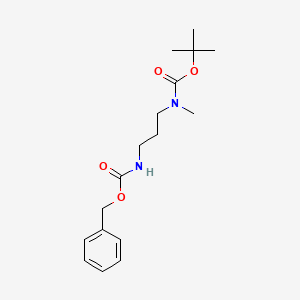

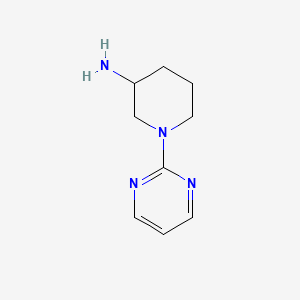

Benzimidazole-2-boronic acid is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It has been used in the development of a fluorescence sensor targeting boronic acids for versatile application in Boron Neutron Capture Therapy .

Synthesis Analysis

The synthesis of benzimidazole and its derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis

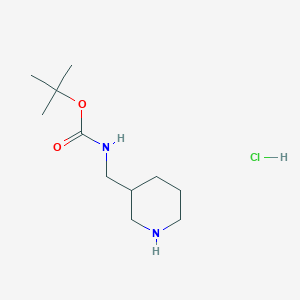

The molecular structure of Benzimidazole-2-boronic acid involves a benzene ring fused to an imidazole ring . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Chemical Reactions Analysis

Benzimidazole-2-boronic acid can react with 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) to emit strong fluorescence . This reaction is rapid and occurs regardless of forming a complex with boronic acid .Physical And Chemical Properties Analysis

The molecular formula of Benzimidazole-2-boronic acid is C7H7BN2O2 and it has a formula weight of 161.95 .Applications De Recherche Scientifique

Boron Neutron Capture Therapy (BNCT)

Benzimidazole-2-boronic acid has been used in the development of a fluorescence sensor for Boron Neutron Capture Therapy (BNCT) . BNCT is a promising approach to treating cancers. The amount and localization of boron-10 atoms in tumor tissues directly determine the therapeutic effect. A novel fluorescence sensor, BITQ, was designed and synthesized to target boronic acids . This sensor enabled the visualization of BPA distribution within a living cell and quantified the concentration of BPA in mouse blood .

EGFR and erbB2 Inhibitors

Benzimidazole derivatives have been recommended as potential EGFR and erbB2 inhibitors . These are proteins that play a key role in cell growth and division, and their overexpression is often associated with certain types of cancer .

DNA/RNA Binding Ligands

Benzimidazole derivatives can act as DNA/RNA binding ligands . These compounds can interact with the genetic material of cells, which can be useful in various biological and therapeutic applications .

Antitumor Agents

Benzimidazole derivatives have been studied as potential antitumor agents . They can interfere with the growth and proliferation of tumor cells, making them a promising area of research in cancer therapy .

Antimicrobial Agents

Benzimidazole derivatives have shown potential as antimicrobial agents . They can inhibit the growth of various types of microorganisms, including bacteria and fungi .

Corrosion Inhibitors

Benzimidazole and its derivatives have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They can form a protective layer on the surface of these materials, preventing them from being degraded by their environment .

Mécanisme D'action

Target of Action

Benzimidazole-2-boronic acid is a boron-containing compound that has been studied for its potential in various applications, including medicinal chemistry . The primary targets of Benzimidazole-2-boronic acid are often associated with boron neutron capture therapy (BNCT), a form of cancer treatment . In BNCT, the amount and localization of boron-10 atoms in tumor tissues directly determine the therapeutic effect .

Mode of Action

The mode of action of Benzimidazole-2-boronic acid involves its interaction with its targets, leading to various changes. For instance, in the context of BNCT, Benzimidazole-2-boronic acid can react with a fluorescence sensor, producing significant fluorescence in a highly quantitative and selective manner . This fluorescence can be used to visualize the distribution of the boronic acid within a living cell .

Biochemical Pathways

The biochemical pathways affected by Benzimidazole-2-boronic acid are primarily related to its role as a boron reagent in Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The boronic acid in Benzimidazole-2-boronic acid is transferred from boron to palladium in a process known as transmetalation .

Pharmacokinetics

It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . This low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Result of Action

The molecular and cellular effects of Benzimidazole-2-boronic acid’s action are largely dependent on its application. For instance, in BNCT, the compound’s action results in the production of significant fluorescence, which can be used to visualize the distribution of the boronic acid within a living cell . This allows for the evaluation of various BNCT agents .

Action Environment

The action, efficacy, and stability of Benzimidazole-2-boronic acid can be influenced by various environmental factors. For example, in the context of Suzuki–Miyaura coupling, the reaction conditions can significantly impact the success of the process . The reaction is known for its exceptionally mild and functional group tolerant conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

Safety and Hazards

Orientations Futures

Benzimidazole-2-boronic acid has been used in the development of a fluorescence sensor for Boron Neutron Capture Therapy . This sensor, known as BITQ, exhibits significant quantitative and selective fluorescence after reacting with a representative 10B-labeled boronoagent, BPA . This development is a promising step towards the advancement of Boron Neutron Capture Therapy .

Propriétés

IUPAC Name |

1H-benzimidazol-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMOQAOHOLTYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC2=CC=CC=C2N1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1520854.png)

![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1520856.png)